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Compound of Interest

Compound Name: Bromoform

Cat. No.: B7769348

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of bromoform
and chloroform, two common trihalomethanes. The information presented is intended to
support research and development activities by offering a detailed overview of their respective
toxicities, supported by experimental data and methodologies.

Executive Summary

Both bromoform and chloroform are classified as probable or possible human carcinogens
and exhibit toxicity primarily targeting the liver and kidneys. Their toxicity is largely mediated by
their metabolic activation to reactive intermediates. Chloroform is generally considered more
potent in its acute and chronic toxicity compared to bromoform. This guide will delve into the
specifics of their toxicological endpoints, mechanisms of action, and the experimental basis for
these conclusions.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative toxicological data for bromoform and
chloroform, facilitating a direct comparison of their potencies.

Table 1: Acute Toxicity Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b7769348?utm_src=pdf-interest
https://www.benchchem.com/product/b7769348?utm_src=pdf-body
https://www.benchchem.com/product/b7769348?utm_src=pdf-body
https://www.benchchem.com/product/b7769348?utm_src=pdf-body
https://www.benchchem.com/product/b7769348?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769348?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Parameter Bromoform  Chloroform  Species Route Reference

LD50 (mg/kg)  >1000 450 - 2000 Rat [1]

>1000 36 - 1366 Mouse Oral

7000 (lethal
_ 3000 - 30000 _
LC50 (ppm) concentration ) Dog Inhalation [1]
) (anesthetic)
Table 2: Subchronic and Chronic Toxicity Data (Non-cancer Endpoints)
Paramete Bromofor Chlorofor . ] Referenc
Species Duration Effect

r m m e
Hepatocell

NOAEL
ular

(mg/kg/day 25 - Rat 13 weeks o [1]

\ vacuolizati
on
Hepatocell

LOAEL ular

(mg/kg/day 50 35 Rat/Mouse 13 weeks vacuolizati [1]

) on/
necrosis

Chronic

RfD o Hepatic

0.02 0.01 Human Lifetime [1]
(mg/kg/day effects
)
Table 3: Carcinogenicity Classification
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Agency Bromoform Chloroform
B Group 2B (Possibly
IARC Group 3 (Not classifiable) ) )
carcinogenic to humans)

Group B2 (Probable human Group B2 (Probable human
U.S. EPA _ _

carcinogen) carcinogen)
NTP Reasonably anticipated to be a  Reasonably anticipated to be a

human carcinogen human carcinogen

Table 4. Genotoxicity Data

Bromoform Chloroform Metabolic
Assay o Reference
Result Result Activation
Ames Test o Generally With and without
Positive in TA100 ] [2]
(Salmonella) Negative S9
Micronucleus Negative (mouse  Positive (mouse
o N/A [3](4]
Test (in vivo) bone marrow) bone marrow)
Unscheduled ] )
) Negative (rat Negative (rat
DNA Synthesis ) ) N/A [3]
o liver) liver)
(in vivo)

Mechanisms of Toxicity

The toxicity of both bromoform and chloroform is primarily attributed to their metabolism by

cytochrome P450 enzymes, particularly CYP2EL, in the liver. This metabolic activation leads to

the formation of reactive intermediates that can cause cellular damage.

Metabolic Activation of Bromoform and Chloroform

The metabolic pathways for both compounds share similarities, involving oxidative and

reductive processes.
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Caption: Metabolic activation pathways of chloroform and bromoform.

For chloroform, oxidative metabolism by CYP2E1 forms the unstable intermediate
trichloromethanol, which spontaneously dehydrochlorinates to the highly reactive electrophile,
phosgene.[5][6] Phosgene can covalently bind to cellular macromolecules, leading to
cytotoxicity. Reductive metabolism can also occur, generating the dichloromethyl free radical,
which can initiate lipid peroxidation.[5]

Bromoform is also metabolized by CYP2E1 via oxidation to form dibromocarbonyl, another
reactive electrophile.[7] Additionally, bromoform can be metabolized by glutathione S-
transferase theta 1 (GSTT1), a pathway that is implicated in its genotoxic potential through the
formation of DNA-reactive metabolites.[8]

Experimental Protocols
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The following sections provide an overview of the methodologies for key toxicological assays
cited in this guide.

NTP Carcinogenicity Bioassay

The U.S. National Toxicology Program (NTP) conducts standardized two-year carcinogenicity
bioassays in rodents to identify chemical carcinogens.

Objective: To assess the carcinogenic potential of a substance following long-term exposure in
two rodent species.

Methodology:
e Animal Model: Typically, F344/N rats and B6C3F1 mice are used.

e Dose Selection: Dose levels are determined from 90-day subchronic toxicity studies. The
highest dose is the maximum tolerated dose (MTD), which should not cause more than a
10% reduction in body weight gain or significant mortality. Two to three lower dose levels are
also selected.

o Administration: The test substance is administered daily, typically by gavage or in the
diet/drinking water, for 103 weeks.[9]

o Observation: Animals are observed twice daily for clinical signs of toxicity. Body weights are
recorded weekly for the first 13 weeks and monthly thereafter.

o Pathology: At the end of the study, all animals undergo a complete necropsy. A
comprehensive histopathological examination of all major organs and tissues is performed.

o Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control
group using statistical methods to determine if there is a significant increase.
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Caption: General workflow of an NTP carcinogenicity bioassay.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.
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Objective: To determine if a chemical can induce reverse mutations in histidine-requiring strains
of Salmonella typhimurium.

Methodology:

Tester Strains: Several strains of S. typhimurium with different mutations in the histidine
operon are used (e.g., TA98, TA100).

Metabolic Activation: The test is conducted with and without a mammalian metabolic
activation system (S9 fraction from rat liver) to detect mutagens that require metabolic
activation.

Exposure: The tester strains are exposed to various concentrations of the test chemical on a
minimal agar plate containing a trace amount of histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: The number of revertant colonies (colonies that have regained the ability to
synthesize histidine) is counted.

Result: A chemical is considered mutagenic if it causes a dose-dependent increase in the
number of revertant colonies compared to the negative control.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is used to detect chromosomal damage.

Objective: To determine if a chemical induces the formation of micronuclei in the bone marrow
erythrocytes of treated animals.

Methodology:
o Animal Model: Typically, mice or rats are used.

» Dosing: Animals are treated with the test substance, usually via oral gavage or
intraperitoneal injection, at three dose levels.
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» Sample Collection: Bone marrow is collected from the femur at specific time points after the
last dose (e.g., 24 and 48 hours).

o Slide Preparation: Bone marrow smears are prepared and stained.

e Microscopic Analysis: The frequency of micronucleated polychromatic erythrocytes (MN-
PCESs) is determined by scoring a set number of PCEs per animal.

e Result: A significant, dose-dependent increase in the frequency of MN-PCEs in treated
animals compared to controls indicates a positive result for clastogenic or aneugenic activity.

[4]

Conclusion

This comparative guide highlights the key toxicological differences and similarities between
bromoform and chloroform. While both compounds pose health risks, particularly to the liver
and kidneys, and are considered potential carcinogens, the available data suggest that
chloroform is generally more acutely toxic. The mechanisms of toxicity for both involve
metabolic activation, but the specific reactive intermediates and the role of different metabolic
pathways, such as GSTT1 for bromoform, contribute to their distinct toxicological profiles. The
provided experimental protocols offer insight into the basis of these toxicological assessments.
This information is critical for researchers and drug development professionals in evaluating the
risks associated with these compounds and in the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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